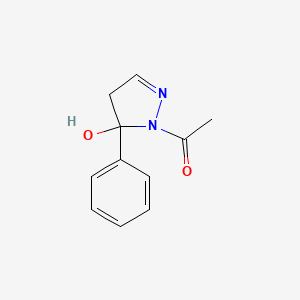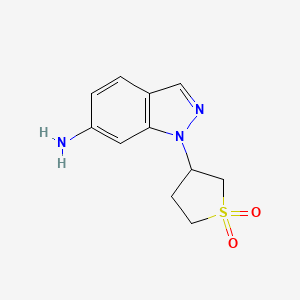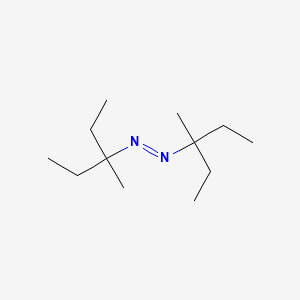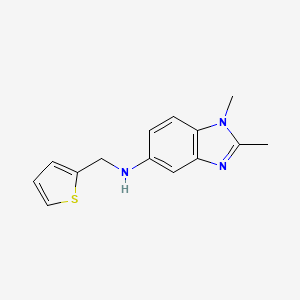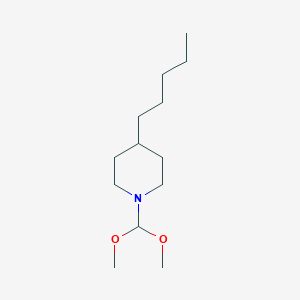
1-(Dimethoxymethyl)-4-pentylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethoxymethyl)-4-pentylpiperidine is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom This particular compound is characterized by the presence of a dimethoxymethyl group attached to the nitrogen atom and a pentyl group attached to the fourth carbon atom of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-4-pentylpiperidine typically involves the reaction of 4-pentylpiperidine with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final product. The reaction conditions generally include a temperature range of 20-50°C and a reaction time of 2-4 hours.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the by-products. This method allows for the efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dimethoxymethyl)-4-pentylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(Dimethoxymethyl)-4-pentylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes involving piperidine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Dimethoxymethyl)-4-pentylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxymethyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once at the target site, the compound can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(Methoxymethyl)-4-pentylpiperidine
- 1-(Ethoxymethyl)-4-pentylpiperidine
- 1-(Dimethoxymethyl)-4-butylpiperidine
Comparison: 1-(Dimethoxymethyl)-4-pentylpiperidine is unique due to the presence of the dimethoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as improved membrane permeability and metabolic stability.
Propriétés
Numéro CAS |
89129-94-2 |
|---|---|
Formule moléculaire |
C13H27NO2 |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
1-(dimethoxymethyl)-4-pentylpiperidine |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-12-8-10-14(11-9-12)13(15-2)16-3/h12-13H,4-11H2,1-3H3 |
Clé InChI |
DOTOMZYNICPYSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCN(CC1)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


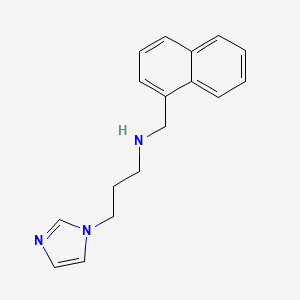
![1,7-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B14151357.png)
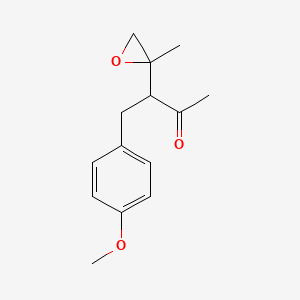
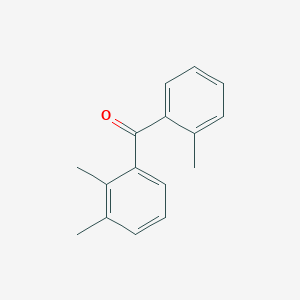
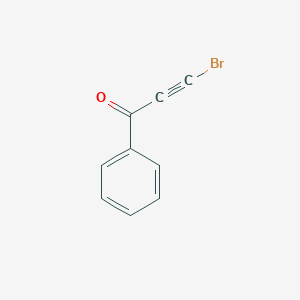
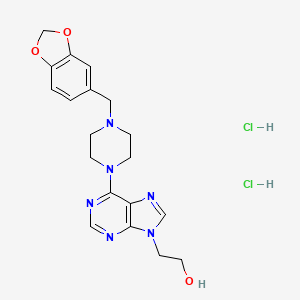
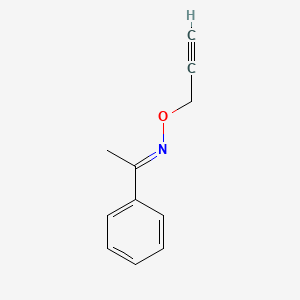
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)


